Aluminium dihydrogen phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Research highlights the following advantages of using aluminum dihydrogen phosphate in refractories:

- Strong Chemical Binding: Studies demonstrate that aluminum dihydrogen phosphate forms strong chemical bonds with various refractory aggregates, including alumina (Al2O3) and aluminum hydroxide (Al(OH)3). This strong bonding translates to improved mechanical strength and durability of the final refractory material [].

- High-Temperature Resistance: Aluminum dihydrogen phosphate exhibits exceptional thermal stability. Research shows it can withstand temperatures exceeding 1700°C without significant degradation []. This property makes it ideal for applications like furnace linings, kilns, and other high-temperature industrial processes.

- Room Temperature Hardening: Unlike many other binders, aluminum dihydrogen phosphate has the unique ability to harden at room temperature. This characteristic simplifies the manufacturing process of refractory materials, eliminating the need for high-temperature curing steps [].

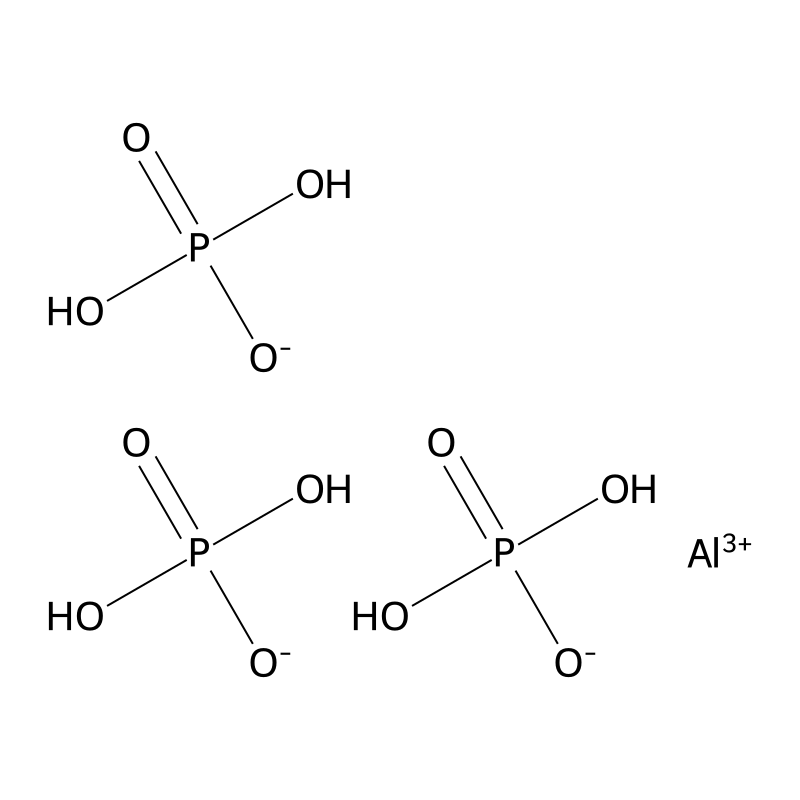

Aluminium dihydrogen phosphate is an inorganic compound with the formula Al(H₂PO₄)₃·xH₂O, where x can be 0 or 3. This compound is typically encountered as a white solid, either in powdered form or as a viscous liquid. It exhibits strong chemical bonding properties and is known for its ability to harden at room temperature while maintaining structural integrity under high temperatures, making it suitable for various industrial applications . The solid form is characterized by hexagonal needle-shaped or rod-shaped crystals, while the liquid form is colorless and syrupy, with a relative density ranging from 1.44 to 1.47 .

- Acute toxicity: Based on available data, aluminium dihydrogen phosphate is not acutely toxic by oral or inhalation exposure.

- Other hazards: Information on other safety aspects, such as flammability or reactivity, is limited.

Upon heating, aluminium dihydrogen phosphate can decompose into various polyphosphate salts, such as aluminium triphosphate and aluminium hexametaphosphate. Specifically, it transforms into aluminium dihydrogen pyrophosphate at approximately 236 °C and further into aluminium metaphosphate at temperatures exceeding 900 °C .

The most common method for synthesizing aluminium dihydrogen phosphate involves a neutralization reaction between phosphoric acid and aluminum hydroxide. The process typically requires controlled heating and stirring to ensure proper mixing and reaction conditions. The steps include:

- Adding 85% phosphoric acid to a reaction vessel.

- Introducing water while stirring.

- Heating the mixture to about 110 °C using steam.

- Gradually adding aluminum hydroxide while maintaining temperature.

- Adjusting pH and density to achieve the desired product consistency.

For powdered forms, further concentration and spray drying are employed after initial synthesis .

Aluminium dihydrogen phosphate has a wide range of applications due to its unique properties:

- Refractory Materials: It is used in producing high-temperature resistant materials such as refractory bricks and linings for furnaces and kilns.

- Coatings: Employed as an anticorrosive pigment in paints, it provides good insulation properties and UV absorption.

- Binders: Used in the production of ceramic materials and as a hardening agent in cement formulations.

- Catalysis: Acts as a catalyst in dehydration reactions .

- Electrical Insulation: Its dielectric properties make it suitable for use in electrical insulation products .

Interaction studies involving aluminium dihydrogen phosphate focus on its compatibility with other materials in composite formulations. Research indicates that when combined with organic compounds, it can enhance tribocorrosion resistance in ceramic coatings, demonstrating its versatility as a binder in hybrid materials . Additionally, studies have explored its role in improving the mechanical properties of ceramics when used as an additive.

Several compounds share similarities with aluminium dihydrogen phosphate, particularly within the realm of phosphates and aluminosilicates. Here are some notable comparisons:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Aluminium phosphate | AlPO₄ | Forms stable structures; used in ceramics and catalysts |

| Aluminium triphosphate | Al(H₂P₃O₁₀)·2H₂O | Used in specialized glasses; more complex structure |

| Aluminium hexametaphosphate | Al₂P₆O₁₈ | Known for use as a fireproofing agent |

| Aluminium metaphosphate | Al(PO₃)₃ | Exhibits different thermal properties; used in glass production |

Aluminium dihydrogen phosphate stands out due to its dual state (solid and liquid), high-temperature resistance, and strong bonding capabilities, making it particularly useful in refractory applications compared to its counterparts .

Neutralization Reaction Approaches

Phosphoric Acid and Aluminum Hydroxide Reaction Mechanisms

The neutralization of phosphoric acid (H₃PO₄) with aluminum hydroxide (Al(OH)₃) is the primary method for synthesizing aluminium dihydrogen phosphate. The reaction proceeds via proton transfer, where phosphoric acid donates protons to aluminum hydroxide, forming Al(H₂PO₄)₃ and water [1] [3]. The stoichiometric equation is:

$$ 3\text{H}3\text{PO}4 + \text{Al(OH)}3 \rightarrow \text{Al(H}2\text{PO}4\text{)}3 + 3\text{H}_2\text{O} $$

Key parameters include reactant ratios, temperature, and reaction duration. Typical formulations use 10–20% aluminum hydroxide, 60–85% phosphoric acid, and 10–20% water by weight [1] [3]. Excess phosphoric acid ensures complete neutralization, while controlled water content prevents premature gelation.

Process Optimization Strategies

Optimization focuses on temperature control (85–100°C), reaction time (1–2 hours), and agitation to ensure homogeneity [1] [3]. Post-reaction adjustments involve pH stabilization (1.5–2.5) and density modulation (1.4–1.6 g/cm³) to achieve desired colloid viscosity [3]. Industrial-scale reactors employ jacketed enamel vessels with steam heating to maintain consistent temperatures [3].

Scalability Considerations for Industrial Production

Scalability challenges include heat distribution in large reactors and mixing efficiency. Continuous flow systems with inline pH and density sensors are adopted to maintain product consistency [3]. Spray drying converts liquid colloids into powdered forms, enhancing storage stability and reducing transportation costs [1] [3].

Dehydration Polymerization Methods

Aluminum Oxide Reaction Pathways

Aluminum oxide (Al₂O₃) reacts with phosphoric acid under dehydration conditions to form aluminium dihydrogen phosphate. The reaction requires elevated temperatures (150–200°C) to drive off water:

$$ \text{Al}2\text{O}3 + 6\text{H}3\text{PO}4 \rightarrow 2\text{Al(H}2\text{PO}4\text{)}3 + 3\text{H}2\text{O} $$

This method yields high-purity products but demands rigorous temperature control to prevent side reactions [3].

Aluminum Hydroxide Reaction Pathways

Dehydration of aluminum hydroxide with phosphoric acid follows similar principles but at lower temperatures (100–120°C). The process is less energy-intensive than the oxide route but requires longer reaction times (3–5 hours) to achieve complete conversion [3].

Advanced Synthesis Techniques

Nano/Micro-Binder Preparation Approaches

Template-guided synthesis produces nano/micro-scale aluminium phosphate particles (100 nm–1 μm). Fluorine hydrogenation ammonia, primary ammonium phosphate, or thionamic acid ammonia templates direct particle morphology [1]. For example:

- Spherical particles: Formed using fluorine hydrogenation ammonia at 0.5–25 g/L [1].

- Cylindrical particles: Generated with primary ammonium phosphate templates [1].

The process involves:

- Mixing aluminium dihydrogen phosphate colloid (20 g/L) with templates.

- Sealing and reacting at 60–100°C for 10–24 hours.

- Curing in water (1–15 days) and drying [1].

Solution-Based Synthesis Methods

Acid aluminum phosphate solutions with controlled Al/P ratios (1/3 to 1.4/3) enhance reactivity for geopolymer binders. Solutions with 40–60 wt% H₃PO₄ and Al(OH)₃ exhibit pH-dependent curing, enabling room-temperature hardening [2].

Quality Control in Synthesis Processes

| Parameter | Method | Specification | Source |

|---|---|---|---|

| Al/P molar ratio | Titration | 1:3 ± 0.05 | [2] |

| Particle size | SEM/XRD | 100 nm–1 μm | [1] |

| Viscosity | Rotational viscometer | 50–200 cP | [3] |

| pH | Electrochemical sensor | 1.5–2.5 | [3] |

Quality assurance involves continuous monitoring of reactant ratios, colloidal stability, and particle morphology. Mechanical mixing ensures uniform distribution of nano/micro-particles in binder formulations [1].

Coordination Polymer Structure Analysis

Octahedral Aluminium Centers and Tetrahedral Ligand Configurations

The structural architecture of aluminium dihydrogen phosphate is characterized by a distinctive coordination polymer framework featuring octahedral aluminium centers bridged by tetrahedral dihydrogen phosphate ligands [1] [2]. X-ray crystallography analysis reveals that the structure consists of a three-dimensional coordination polymer where aluminium ions adopt an octahedral coordination geometry, with each aluminium center surrounded by six oxygen atoms from the phosphate ligands [1] [3].

The octahedral aluminium centers exhibit typical aluminium-oxygen bond lengths ranging from 1.8 to 2.1 Å, consistent with the ionic radius of aluminium(III) in octahedral coordination [4] [5]. The aluminium coordination environment is stabilized through the formation of strong ionic bonds with the oxygen atoms of the dihydrogen phosphate groups, creating a rigid framework structure that contributes to the material's thermal stability [6] [3].

The tetrahedral ligand configurations are formed by the dihydrogen phosphate groups, where each phosphorus atom is tetrahedrally coordinated by four oxygen atoms [1] [2]. The phosphorus-oxygen bond lengths typically range from 1.5 to 1.6 Å, which is characteristic of tetrahedral phosphate coordination [7] [8]. This tetrahedral geometry provides optimal spatial arrangement for the coordination polymer network, allowing for efficient packing and structural integrity [9] [10].

Monodentate Binding Characteristics

The dihydrogen phosphate ligands are bound to the aluminium centers through monodentate coordination, where each phosphate group coordinates to the aluminium ion through a single oxygen atom [1] [2]. This monodentate binding mode is significant because it allows for greater structural flexibility compared to bidentate or tridentate coordination modes, while still maintaining the three-dimensional network integrity [7] [8].

The monodentate binding characteristics result in the formation of aluminium-oxygen-phosphorus bridges throughout the structure, creating a continuous three-dimensional framework [3]. Each dihydrogen phosphate ligand can potentially coordinate to multiple aluminium centers through different oxygen atoms, leading to the formation of a complex interconnected network [1] [9].

Research has demonstrated that aluminium preferentially forms dicoordinated complexes with phosphates, where the interaction with each phosphate group is of monodentate character [7] [8]. This binding preference is attributed to the optimal balance between electrostatic attraction and steric considerations, allowing for the formation of stable coordination polymer structures [6] [10].

Thermal Transformation Pathways

Pyrophosphate Formation Mechanisms (≈236°C)

The thermal transformation of aluminium dihydrogen phosphate begins with the formation of pyrophosphate species at approximately 236°C [11]. This temperature represents a critical transition point where the material undergoes condensation reactions leading to the formation of aluminium pyrophosphate structures [12] [11].

The pyrophosphate formation mechanism involves the dehydration and condensation of adjacent dihydrogen phosphate groups according to the following general reaction pathway:

$$ 2 \text{Al(H}2\text{PO}4\text{)}3 \rightarrow \text{Al}2\text{H}2\text{P}2\text{O}7 + \text{H}2\text{O} $$

During this transformation, the octahedral aluminium coordination is largely maintained, but the phosphate connectivity changes from isolated dihydrogen phosphate units to condensed pyrophosphate groups [10] [13]. The process is accompanied by the release of water vapor and a gradual decrease in the material's weight, typically around 4-6% at this temperature range [13] [14].

Thermogravimetric analysis reveals that the pyrophosphate formation occurs through a series of endothermic processes, with the most significant weight loss occurring between 200°C and 265°C [10] [15]. The formation of pyrophosphate structures represents an intermediate stage in the thermal evolution of the material, preparing it for further condensation reactions at higher temperatures [12] [11].

Triphosphate Conversion Processes (300-400°C)

The triphosphate formation occurs in the temperature range of 300-400°C, representing a further stage of phosphate condensation [11] [16]. At these temperatures, the pyrophosphate groups undergo additional condensation reactions to form more complex polyphosphate structures, including triphosphate species [12] [17].

The triphosphate conversion process involves the progressive condensation of phosphate units, where the degree of polymerization increases with temperature [16] [18]. Research has shown that the thermal evolution of acid aluminium phosphate solutions can be summarized as follows: by heating to temperatures below 200°C, the solution first cures to form aluminium dihydrogen phosphate, followed by progressive condensation reactions leading to triphosphate formation [18].

During the triphosphate formation stage, the material exhibits enhanced thermal stability with reduced weight loss rates, typically around 2% or less [13] [14]. The transformation is characterized by changes in the coordination environment of both aluminium and phosphorus atoms, with the phosphate groups becoming increasingly condensed [16] [19].

The triphosphate structures maintain the three-dimensional framework characteristic of the original coordination polymer, but with increased cross-linking density due to the higher degree of phosphate condensation [18] [17]. This increased connectivity contributes to the material's enhanced mechanical properties and thermal stability at elevated temperatures [16] [19].

Metaphosphate Generation (>900°C)

At temperatures exceeding 900°C, the aluminium phosphate system undergoes complete transformation to metaphosphate structures [11] [20]. This high-temperature phase represents the ultimate condensation product of the thermal decomposition process, where the phosphate groups achieve their maximum degree of polymerization [20] [21].

The metaphosphate generation involves the formation of highly condensed phosphate chains and rings, with the general formula approaching Al(PO₃)₃ [20] [22]. The transformation is characterized by the complete removal of hydroxyl groups and the formation of anhydrous aluminium metaphosphate [20] [18].

Research has demonstrated that the heating of an aluminium dihydrogen phosphate solution at temperatures between 600 and 700°C leads to the formation of aluminium metaphosphate Al(PO₃)₃ [20]. However, complete metaphosphate formation typically requires temperatures above 900°C to ensure complete dehydration and condensation [11] [22].

The metaphosphate structures exhibit exceptional thermal stability, with fusion temperatures around 656°C for some forms [12]. The high-temperature metaphosphate phases can withstand temperatures up to 1700°C and beyond, making them suitable for high-temperature applications [13] [14]. At extreme temperatures around 2000°C, the metaphosphate structures can form dense, ablation-resistant layers that provide protection against thermal degradation [13] [14].

Structural Stability Under Various Environmental Conditions

The structural stability of aluminium dihydrogen phosphate under different environmental conditions is a crucial factor determining its practical applications. The material exhibits varying degrees of stability depending on factors such as pH, humidity, temperature, and the presence of other chemical species [23] [24].

Under ambient conditions, aluminium dihydrogen phosphate demonstrates exceptional hydrolytic stability due to the strong coordination bonds between aluminium and phosphate groups [25]. The material shows significantly higher stability compared to other metal phosphate systems, with the aluminium-based coordination polymer glasses exhibiting superior water resistance [25] [26].

The pH stability of the material has been extensively studied, revealing that aluminium dihydrogen phosphate undergoes incongruent dissolution at pH values around 3.0 and higher [23] [24]. At lower pH values, the material exhibits greater solubility, but the dissolution process is more controlled and predictable [23] [27]. The stability studies have shown that the material can maintain its structural integrity over a wide pH range, making it suitable for various environmental applications [23] [24].

Moisture resistance is another critical aspect of the material's environmental stability. Research has demonstrated that aluminium dihydrogen phosphate can be modified to enhance its water resistance through the incorporation of organic components or inorganic fillers [28] [29]. The hybrid aluminum dihydrogen phosphate systems show improved hydrophobicity and long-term stability under humid conditions [28] [30].

Temperature stability under various environmental conditions reveals that the material maintains its structural integrity up to moderate temperatures, with gradual transformations occurring at higher temperatures as described in the thermal transformation pathways [31] [13]. The material's ability to form stable phases at different temperature ranges makes it suitable for applications requiring thermal cycling or exposure to varying temperature conditions [31] [14].

The material also demonstrates chemical stability in the presence of various corrosive media, with studies showing that hybrid aluminum dihydrogen phosphate coatings can provide effective corrosion protection for extended periods [28]. The three-dimensional mesh structure formed by the coordination polymer network effectively blocks or prolongs the diffusion path of corrosive species, thereby enhancing the material's protective capabilities [28] [26].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 41 of 193 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 152 of 193 companies with hazard statement code(s):;

H318 (96.05%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Computer and electronic product manufacturing

Construction

Cyclic crude and intermediate manufacturing

Fabricated metal product manufacturing

Miscellaneous manufacturing

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Paper manufacturing

Photographic film paper, plate, and chemical manufacturing

Primary metal manufacturing

Services

Utilities

Wholesale and retail trade

Phosphoric acid, aluminum salt (3:1): ACTIVE